molecular formula C13H18NNaO5S B1435956 DimethachlorEthaneSulfonicAcidSodiumSalt CAS No. 1231710-75-0

DimethachlorEthaneSulfonicAcidSodiumSalt

Cat. No.: B1435956
CAS No.: 1231710-75-0
M. Wt: 323.34 g/mol
InChI Key: XBBRNOPGXYQVIS-UHFFFAOYSA-M
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Description

Sodium;2-[N-(2-methoxyethyl)-2,6-dimethylanilino]-2-oxoethanesulfonate is a chemical compound with the molecular formula C13H18NNaO5S and a molecular weight of 300.35 g/mol . This compound is known for its unique chemical structure, which includes a sulfonate group, an anilino group, and a methoxyethyl group. It is used in various scientific research applications due to its distinctive properties.

Scientific Research Applications

Sodium;2-[N-(2-methoxyethyl)-2,6-dimethylanilino]-2-oxoethanesulfonate is utilized in various scientific research fields:

Safety and Hazards

The safety data sheet for a related compound, Diethylmethyl(2-methoxyethyl)ammonium bis(trifluoromethylsulfonyl)imide, indicates that it is a flammable liquid and vapor, may damage fertility or the unborn child, and is harmful to aquatic life with long-lasting effects .

Preparation Methods

The synthesis of DimethachlorEthaneSulfonicAcidSodiumSalt involves several steps. One common method includes the reaction of 2,6-dimethylaniline with 2-methoxyethyl chloride to form N-(2-methoxyethyl)-2,6-dimethylaniline. This intermediate is then reacted with ethyl chloroformate to form the corresponding carbamate. Finally, the carbamate is treated with sodium sulfite to yield this compound.

Chemical Reactions Analysis

Sodium;2-[N-(2-methoxyethyl)-2,6-dimethylanilino]-2-oxoethanesulfonate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The sulfonate group can be substituted with other functional groups using nucleophilic substitution reactions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of DimethachlorEthaneSulfonicAcidSodiumSalt involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Sodium;2-[N-(2-methoxyethyl)-2,6-dimethylanilino]-2-oxoethanesulfonate can be compared with other similar compounds, such as:

The uniqueness of DimethachlorEthaneSulfonicAcidSodiumSalt lies in its specific combination of functional groups, which confer distinct reactivity and applications.

Properties

IUPAC Name

sodium;2-[N-(2-methoxyethyl)-2,6-dimethylanilino]-2-oxoethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO5S.Na/c1-10-5-4-6-11(2)13(10)14(7-8-19-3)12(15)9-20(16,17)18;/h4-6H,7-9H2,1-3H3,(H,16,17,18);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBBRNOPGXYQVIS-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)N(CCOC)C(=O)CS(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18NNaO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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